Boldenone Propionate

Descripción general

Descripción

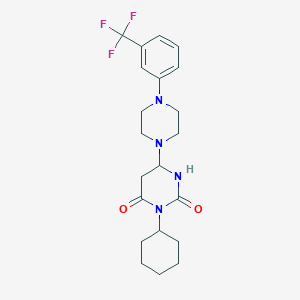

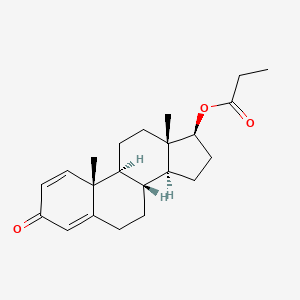

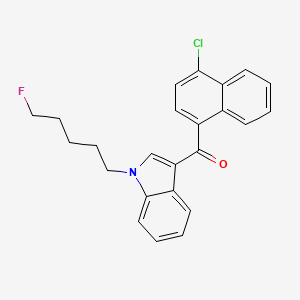

Boldenone Propionate is a derivative of testosterone, specifically testosterone with a double bond between the C1 and C2 positions . It is an anabolic steroid developed primarily for veterinary use, especially for the treatment of horses . It is not indicated for use in humans in the US and is only available through veterinary clinics .

Synthesis Analysis

Boldenone can be synthesized from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD). The conversion efficiency of three isoenzymes of 17β-HSD from Mycobacterium sp. LY-1 for substrate AD was first analyzed. After that, the 17β-HSD2 with high selectivity and specificity for AD was screened and co-expressed with KstD3 in Escherichia coli BL21 to construct a dual-enzyme catalytic system .Molecular Structure Analysis

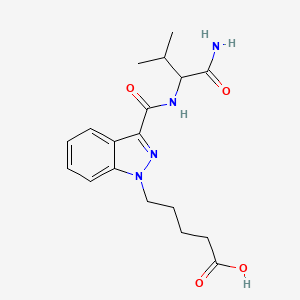

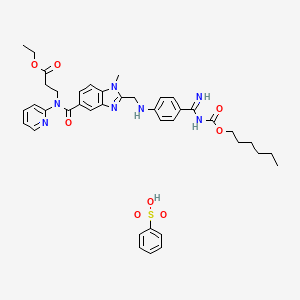

The crystal structures of boldenone base, boldenone acetate, boldenone propionate, boldenone cypionate, and a boldenone acetate polymorph obtained by high throughput screening were investigated . The molecular packing in the crystals is driven by dominant H⋯H intermolecular contacts, followed by O⋯H/H⋯O contacts and to a lesser degree C⋯H/H⋯C contacts .Chemical Reactions Analysis

The in-source fragmentations of seventeen selected steroid esters, commonly found in illicit samples, were determined by applying different cone voltages (12, 20, 30, and 40 V). A spectral library was created for these steroid esters based on the four stages of in-source fragmentation spectra .Physical And Chemical Properties Analysis

Boldenone Propionate has a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Crystal and Molecular Structures

Boldenone, also known as Androsta-1,4-dien-17β-ol-3-one, is an anabolic-androgenic steroid derived from testosterone . The crystal structures of boldenone base, boldenone acetate, boldenone propionate, boldenone cypionate, and a boldenone acetate polymorph obtained by high throughput screening have been investigated . This research provides valuable insights into the molecular packing in the crystals, which are driven by dominant H⋯H intermolecular contacts, followed by O⋯H/H⋯O contacts and to a lesser degree C⋯H/H⋯C contacts .

Steroid Synthesis

Boldenone is produced from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ 1 -dehydrogenase (KstD) . The conversion efficiency of three isoenzymes of 17β-HSD from Mycobacterium sp. LY-1 for substrate AD was analyzed . The results showed that the synthesis of boldenone from AD could be achieved by constructing the dual-enzyme expression system of 17β-HSD and KstD .

Protein Synthesis

Boldenone is a protein-assimilating androgen steroid that can promote protein synthesis . This property makes it a valuable compound in the field of health care and veterinary medicine .

Nitrogen Storage

Boldenone supports nitrogen storage, which is crucial for the growth and repair of cells . This property is particularly beneficial in the field of sports and fitness, where rapid recovery from injuries is often required.

Renal Erythropoietin Release

Boldenone enhances the release of erythropoietin from the kidney . Erythropoietin is a hormone that stimulates the production of red blood cells. This property of boldenone could be useful in treating conditions like anemia.

Veterinary Use

Boldenone was developed for veterinary use, mostly for the treatment of horses . It helps in improving the physical condition and performance of horses .

Mecanismo De Acción

Target of Action

Boldenone Propionate primarily targets the Androgen Receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Boldenone Propionate, like other anabolic-androgenic steroids (AAS), is an agonist of the androgen receptor (AR) . It binds to the androgen receptor, which then regulates gene transcription . This interaction leads to changes at the cellular level, affecting protein synthesis and other cellular functions .

Biochemical Pathways

It is known that the activation of the androgen receptor by boldenone can lead to increased protein synthesis and nitrogen retention . This can have downstream effects on muscle growth and development .

Pharmacokinetics

It is known that boldenone has a half-life of approximately 14 days . This long half-life suggests that the compound has a prolonged duration of action, which can influence its bioavailability and effects.

Result of Action

The primary result of Boldenone Propionate’s action is an increase in anabolic activity with low androgenic potency . This can lead to increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects can contribute to muscle growth and development .

Action Environment

The action, efficacy, and stability of Boldenone Propionate can be influenced by various environmental factors. For instance, the presence of other substances, such as other anabolic steroids, can affect the action of Boldenone Propionate . Additionally, individual factors such as the user’s overall health, age, and genetic makeup can also influence the compound’s action and efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJOJMSGJSWPSE-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017193 | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

977-32-2 | |

| Record name | (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boldenone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boldenone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73SJ6F4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)

![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)

![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)